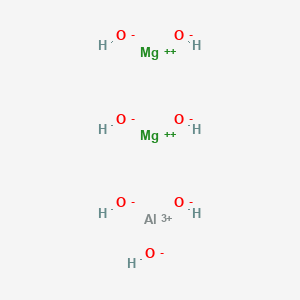

Aluminium dimagnesium heptahydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'heptahydroxyde de dialuminium et de dimagnésium est un composé chimique de formule moléculaire AlH7Mg2O7. Il est composé d'ions aluminium, magnésium et hydroxyde. Ce composé est connu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'heptahydroxyde de dialuminium et de dimagnésium peut être synthétisé par diverses méthodes. Une méthode courante implique la coprécipitation de sels d'aluminium et de magnésium dans un milieu alcalin. La réaction implique généralement le mélange de solutions de sulfate d'aluminium et de sulfate de magnésium avec une solution d'hydroxyde de sodium. Le précipité résultant est ensuite filtré, lavé et séché pour obtenir le composé souhaité .

Méthodes de production industrielle

Dans les milieux industriels, l'heptahydroxyde de dialuminium et de dimagnésium est souvent produit en utilisant des méthodes mécanochimiques. Cela implique le broyage mécanique de l'hydroxyde d'aluminium et de l'hydroxyde de magnésium en présence de dioxyde de carbone. Cette méthode est avantageuse car elle réduit les coûts de préparation et simplifie le processus de lavage à l'eau .

Analyse Des Réactions Chimiques

Types de réactions

L'heptahydroxyde de dialuminium et de dimagnésium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l'oxyde d'aluminium et de l'oxyde de magnésium.

Réduction : Il peut être réduit pour former des métaux aluminium et magnésium.

Substitution : Les ions hydroxyde dans le composé peuvent être remplacés par d'autres anions, tels que le chlorure ou le sulfate.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et les acides comme l'acide chlorhydrique pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir la formation des produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'oxyde d'aluminium, l'oxyde de magnésium, le chlorure d'aluminium et le chlorure de magnésium, en fonction des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

L'heptahydroxyde de dialuminium et de dimagnésium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques, y compris les réactions de polymérisation et d'hydrogénation.

Biologie : Le composé est utilisé dans la préparation de tampons biologiques et comme composant dans certaines analyses biochimiques.

Médecine : Il est utilisé dans la formulation d'antiacides et d'autres produits pharmaceutiques en raison de sa capacité à neutraliser l'acide gastrique.

Industrie : Le composé est utilisé comme ignifuge et comme stabilisateur dans la production de plastiques en chlorure de polyvinyle (PVC)

Mécanisme d'action

Le mécanisme d'action de l'heptahydroxyde de dialuminium et de dimagnésium implique sa capacité à neutraliser les acides et à agir comme un tampon. Dans les systèmes biologiques, le composé se dissocie en ions aluminium, magnésium et hydroxyde, qui interagissent avec diverses cibles moléculaires et voies. Par exemple, dans les formulations d'antiacides, les ions hydroxyde neutralisent l'acide gastrique, tandis que les ions aluminium et magnésium fournissent une capacité tampon supplémentaire .

Applications De Recherche Scientifique

Aluminium dimagnesium heptahydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions.

Biology: The compound is used in the preparation of biological buffers and as a component in certain biochemical assays.

Medicine: It is used in the formulation of antacids and other pharmaceutical products due to its ability to neutralize stomach acid.

Industry: The compound is used as a flame retardant and as a stabilizer in the production of polyvinyl chloride (PVC) plastics

Mécanisme D'action

The mechanism of action of aluminium dimagnesium heptahydroxide involves its ability to neutralize acids and act as a buffer. In biological systems, the compound dissociates into aluminium, magnesium, and hydroxide ions, which interact with various molecular targets and pathways. For example, in antacid formulations, the hydroxide ions neutralize gastric acid, while the aluminium and magnesium ions provide additional buffering capacity .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroxyde d'aluminium : Similaire dans ses propriétés antiacides, mais il n'a pas la capacité tampon supplémentaire fournie par le magnésium.

Hydroxyde de magnésium : Également utilisé comme antiacide, mais il ne fournit pas le même niveau de neutralisation acide que l'heptahydroxyde de dialuminium et de dimagnésium.

Silicate d'aluminium et de magnésium : Utilisé comme épaississant dans les produits pharmaceutiques et cosmétiques, mais il a des propriétés chimiques et des applications différentes

Unicité

L'heptahydroxyde de dialuminium et de dimagnésium est unique en raison de ses propriétés combinées d'hydroxydes d'aluminium et de magnésium, offrant une capacité tampon et une stabilité accrues. Cela le rend particulièrement utile dans les applications nécessitant une forte neutralisation acide et un tamponnage, comme dans les produits pharmaceutiques et les processus industriels .

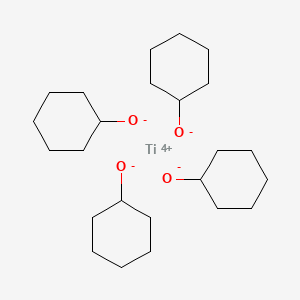

Propriétés

Numéro CAS |

64561-84-8 |

|---|---|

Formule moléculaire |

AlH7Mg2O7 |

Poids moléculaire |

194.64 g/mol |

Nom IUPAC |

aluminum;dimagnesium;heptahydroxide |

InChI |

InChI=1S/Al.2Mg.7H2O/h;;;7*1H2/q+3;2*+2;;;;;;;/p-7 |

Clé InChI |

IKFQQXJEYIOBSG-UHFFFAOYSA-G |

SMILES canonique |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)